

Technical Guide: Solubility Profile of Diethyl L-Aspartate Hydrochloride

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Compound of Interest

Compound Name: *H-Asp(OEt)-OEt.HCl*

Cat. No.: B555083

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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of Diethyl L-Aspartate Hydrochloride (**H-Asp(OEt)-OEt.HCl**), a key intermediate in peptide synthesis and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on its qualitative solubility in various organic solvents, outlines a general experimental protocol for quantitative determination, and explores the key factors influencing its solubility.

Introduction

Diethyl L-Aspartate Hydrochloride, systematically known as (2S)-2-aminobutanedioate hydrochloride, is an esterified derivative of the amino acid L-aspartic acid. The ethoxy groups serve as protecting groups for the carboxylic acid functionalities, preventing undesirable side reactions during peptide bond formation, particularly in solid-phase peptide synthesis (SPPS) [1]. The hydrochloride salt form is utilized to enhance the compound's stability and improve its solubility profile in various solvents, facilitating its handling and application in laboratory and manufacturing settings[1]. A thorough understanding of its solubility is critical for process optimization, formulation development, and ensuring high yield and purity in synthetic applications.

Physicochemical Properties

A summary of the key physicochemical properties of Diethyl L-Aspartate Hydrochloride is presented below. This data is essential for handling, storage, and experimental design.

Property	Value	Reference(s)
Synonyms	H-Asp(OEt)-OEt.HCl, L-Aspartic Acid Diethyl Ester HCl	[2][3]
CAS Number	16115-68-7	[2]
Molecular Formula	C ₈ H ₁₅ NO ₄ ·HCl	
Molecular Weight	225.67 g/mol	
Appearance	White to off-white powder or crystals	
Melting Point	105.0 to 109.0 °C	
Boiling Point	259.5 °C at 760 mmHg	
Storage	Store at 0-4 °C, sealed in a dry, dark place	

Qualitative Solubility Profile

While specific quantitative solubility values (e.g., in g/100mL) are not widely reported in the literature, qualitative solubility in common organic solvents has been documented. This information is crucial for selecting appropriate solvent systems for reactions, purification, and analysis.

Solvent	Solubility	Reference(s)
Chloroform	Soluble	
Dichloromethane (DCM)	Soluble	
Ethyl Acetate	Soluble	
Dimethyl Sulfoxide (DMSO)	Soluble	
Acetone	Soluble	

Note: The term "soluble" is qualitative. It is strongly recommended to perform quantitative analysis for specific applications as outlined in Section 4.0.

Experimental Protocol for Solubility Determination

The following is a generalized, robust protocol for determining the equilibrium solubility of Diethyl L-Aspartate Hydrochloride in a specific organic solvent at a controlled temperature. This method is based on the widely accepted principle of creating a saturated solution and quantifying the dissolved solute.

4.1 Objective To determine the equilibrium solubility of **H-Asp(OEt)-OEt.HCl** in a selected organic solvent at a specified temperature.

4.2 Materials & Equipment

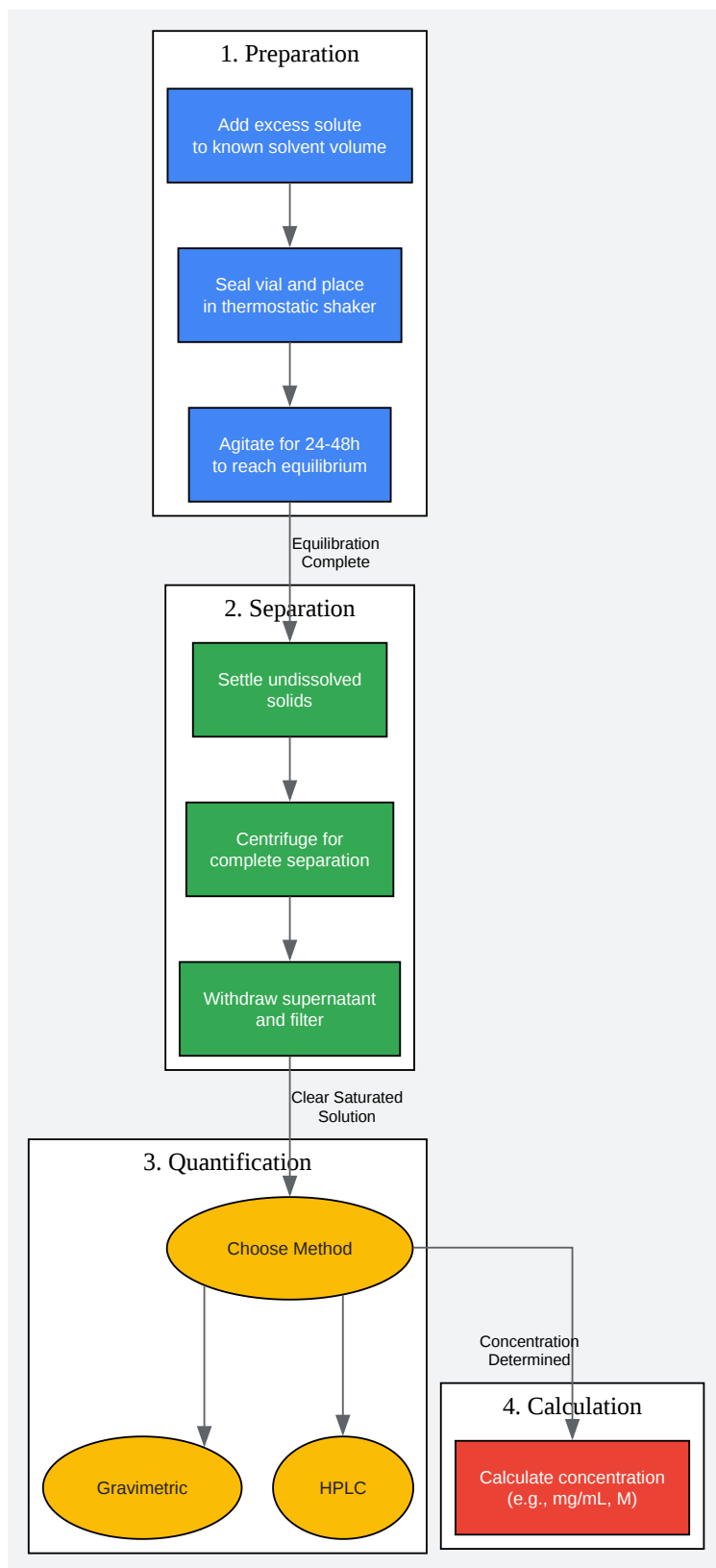
- **H-Asp(OEt)-OEt.HCl** (high purity)
- Selected organic solvent(s) (analytical grade)
- Analytical balance (± 0.1 mg accuracy)
- Thermostatic shaker or water bath
- Centrifuge
- Vials with screw caps
- Volumetric flasks and pipettes
- Syringe filters (e.g., $0.22\ \mu\text{m}$ or $0.45\ \mu\text{m}$ PTFE, compatible with the solvent)
- Drying oven or vacuum desiccator
- Analytical instrumentation (e.g., HPLC, UV-Vis Spectrophotometer, or Gravimetric analysis)

4.3 Procedure

- Preparation of Saturated Solution:

- Add an excess amount of **H-Asp(OEt)-OEt.HCl** to a known volume or mass of the organic solvent in a sealed vial. An excess is crucial to ensure equilibrium with the solid phase is achieved.
- Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
- Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time may vary depending on the solvent and solute.
- Sample Separation:
 - After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let undissolved solids settle.
 - To ensure complete separation of the solid phase, centrifuge the vial at a moderate speed.
 - Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to prevent precipitation.
 - Immediately filter the aliquot using a syringe filter compatible with the solvent. This step removes any remaining microscopic particles.
- Quantification of Solute:
 - Gravimetric Method:
 - Transfer a precisely measured volume of the clear, filtered solution into a pre-weighed container.
 - Evaporate the solvent completely under controlled conditions (e.g., in a drying oven at a temperature below the solute's decomposition point or in a vacuum desiccator).
 - Once the solvent is removed, weigh the container with the dried solute. The mass of the dissolved **H-Asp(OEt)-OEt.HCl** can be determined by subtraction.
 - Chromatographic Method (e.g., HPLC):

- Prepare a series of standard solutions of **H-Asp(OEt)-OEt.HCl** of known concentrations in the same solvent.
 - Generate a calibration curve by analyzing the standard solutions.
 - Dilute the filtered supernatant with a known factor to fall within the linear range of the calibration curve and analyze it.
 - Calculate the concentration of the original saturated solution based on the calibration curve and the dilution factor.
- Calculation:
 - Express the solubility in the desired units, such as mg/mL, g/100g of solvent, or molarity (mol/L).

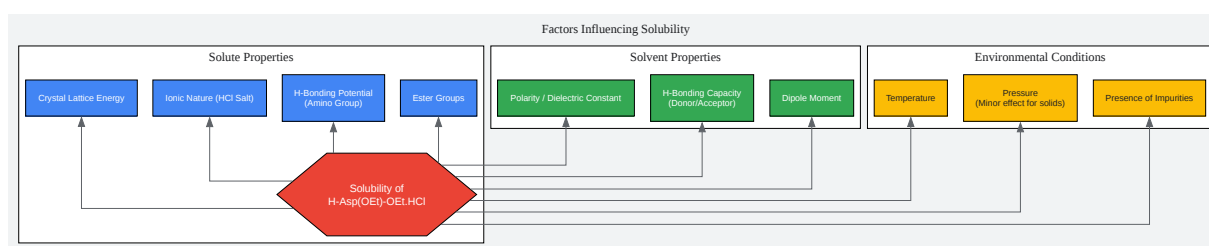


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Fig. 1: Experimental workflow for solubility determination.

Factors Influencing Solubility

The solubility of Diethyl L-Aspartate Hydrochloride is a complex interplay of factors related to the solute, the solvent, and the experimental conditions. Understanding these relationships is key to manipulating solubility for practical applications.



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Fig. 2: Key factors influencing the solubility of **H-Asp(OEt)-OEt.HCl**.

- **Solute Properties:** As a hydrochloride salt, **H-Asp(OEt)-OEt.HCl** is ionic, which generally favors solubility in more polar solvents. The presence of the free amino group allows for hydrogen bonding, while the diethyl ester groups add some non-polar character. The energy required to overcome the crystal lattice of the solid solute is a primary barrier to dissolution.
- **Solvent Properties:** The principle of "like dissolves like" is paramount. Solvents with higher polarity and the ability to form hydrogen bonds are generally more effective at solvating the ionic and polar groups of the molecule.
- **Environmental Conditions:** Temperature typically has a significant impact on solubility, with most solids becoming more soluble at higher temperatures. The presence of impurities can

either increase or decrease solubility depending on their nature.

This guide serves as a foundational resource for professionals working with Diethyl L-Aspartate Hydrochloride. For precise applications, the experimental determination of solubility under specific process conditions is highly recommended.

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References

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